molecular formula C12H11NO4 B1325494 2-(2,3-Dimethoxybenzoyl)oxazole CAS No. 898784-30-0

2-(2,3-Dimethoxybenzoyl)oxazole

Cat. No. B1325494
M. Wt: 233.22 g/mol
InChI Key: YLJMNFQAYFZKKS-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethoxybenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO4 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2007, Kotha and co-workers reported that both C2-symmetric and C3-symmetric oxazole derivatives were synthesized through the stepwise Suzuki–Miyaura cross-coupling and the van Leusen synthesis .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dimethoxybenzoyl)oxazole” includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond, hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dimethoxybenzoyl)oxazole” include a molecular weight of 233.22 g/mol . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Scientific Research Applications

Metal-Induced Tautomerization and Heterocyclic Carbene Formation

Metal-induced tautomerization of oxazole molecules has been observed, where oxazole molecules N-coordinated to manganese(i) are transformed into their corresponding carbene tautomers. This transformation involves acid-base reactions leading to the formation of 2,3-dihydrooxazol-2-ylidene, which can then be transmetalated to gold(i) via isolable heterometallic intermediates (Ruiz & Perandones, 2009).

Novel Synthesis Methods for Oxazole Derivatives

A novel concise synthesis method for a series of 2,4,5-trisubstituted oxazoles has been developed through a tandem Ugi/Robinson-Gabriel sequence. This method utilizes 2,4-dimethoxybenzylamine as an ammonia equivalent in combination with arylglyoxal and Ugi reagents, leading to the formation of desired oxazole scaffolds (Shaw, Xu, & Hulme, 2012).

Oxazole-Based Medicinal Chemistry

Oxazole compounds exhibit diverse biological activities due to their ability to bind with a variety of enzymes and receptors in biological systems. Research in oxazole-based derivatives has been an active topic, with numerous compounds being employed as clinical drugs or candidates for the treatment of various diseases. This highlights the development value and potential of oxazole compounds as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Development of Antineoplastic Properties

Research into highly lipophilic benzoxazole-2ylphosphonates has revealed their potential as anticancer agents. Modifications to the oxazole ring, combined with the synthesis of related oxides and enaminophosphonates, have led to an ensemble of new compounds with promising antitumor properties against various carcinoma cell lines (Barghash, Ganoub, & Abdou, 2014).

Antiprotozoal Activity of Oxazole Derivatives

Certain 2-amino-4-phenyloxazole derivatives have been synthesized and evaluated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. Some derivatives showed potent activity, highlighting the potential of oxazole derivatives in antiprotozoal drug development (Carballo et al., 2017).

Safety And Hazards

The safety data sheet for oxazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Oxazole and its derivatives have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . The important information presented in these manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(11(9)16-2)10(14)12-13-6-7-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJMNFQAYFZKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642115
Record name (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxybenzoyl)oxazole

CAS RN

898784-30-0
Record name (2,3-Dimethoxyphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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